molecular formula C12H10N2 B1672943 Harmane CAS No. 486-84-0

Harmane

Cat. No.: B1672943
CAS No.: 486-84-0
M. Wt: 182.22 g/mol
InChI Key: PSFDQSOCUJVVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Harmane, also known as harman, is a heterocyclic amine found in a variety of foods including coffee, sauces, and cooked meat. It is also present in tobacco smoke. This compound is related to other alkaloids such as harmine and harmaline, which were discovered in the plant Peganum harmala in 1837. The name “this compound” is derived from the Arabic word for the plant, حَرْمَل (ḥarmal). This compound is a methylated derivative of β-carboline with the molecular formula C₁₂H₁₀N₂ .

Scientific Research Applications

Harmane has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Harmane, also known as Harman or Harmine, is a β-carboline alkaloid . It has been found to interact with various targets in the human body. One of its primary targets is the enzyme Amine oxidase [flavin-containing] A . This enzyme plays a crucial role in the metabolism of biogenic amines in the central nervous system .

Mode of Action

This compound exhibits its effects through its interaction with its targets. It acts as an inhibitor of the enzyme Amine oxidase [flavin-containing] A . By inhibiting this enzyme, this compound can affect the metabolism of biogenic amines, which are involved in various physiological processes .

Biochemical Pathways

For instance, this compound has been found to inhibit the early stages of the growth of the malaria parasite in the gut of mosquitoes infected by the bacterium Delftia tsuruhatensis .

Pharmacokinetics

It has been reported that this compound has low bioavailability, which can limit its clinical use . After oral administration, the absolute bioavailability of this compound was found to be 19.41 ± 3.97% .

Result of Action

This compound has a wide spectrum of biological activity. It has been found to exhibit anti-inflammatory, neuroprotective, antidiabetic, and antitumor activities . Moreover, it has been shown to have insecticidal, antiviral, and antibacterial effects . At the molecular level, this compound can inhibit cancer cell proliferation and metastasis through epithelial-to-mesenchymal transition, cell cycle regulation, angiogenesis, and the induction of tumor cell apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found in various plant and animal sources, including coffee, sauces, cooked meat, and tobacco smoke . The presence of this compound in these sources can potentially influence its action, efficacy, and stability. Furthermore, the heat from burning tobacco has been shown to produce this compound from tryptamine condensed with formaldehyde .

Safety and Hazards

Harmane should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Recent studies have found that harmane potentiated nicotine self-administration on the fixed ration schedule at the dose related to human cigarette smoking by the synergistic effects in up-regulating genes in addiction-related pathways . This suggests that non-nicotine ingredients of tobacco products play an important role in smoking addiction .

Preparation Methods

Synthetic Routes and Reaction Conditions

A general method for the synthesis of harmane involves the thermolysis of substituted 4-aryl-3-azidopyridines. This method also allows for the synthesis of harmine and their structural analogs. The reaction conditions typically involve heating the azidopyridines in xylene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis from 4-aryl-3-azidopyridines can be scaled up for industrial purposes. The process involves the use of common organic solvents and reagents, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Harmane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Harmane is part of the β-carboline family of alkaloids, which includes harmine, harmaline, and harmalol. These compounds share similar structures but exhibit different biological activities:

This compound is unique in its potent neurotoxic effects and its ability to inhibit the growth of malaria parasites, distinguishing it from its analogs .

Properties

IUPAC Name

1-methyl-9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFDQSOCUJVVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21655-84-5 (hydrochloride)
Record name Harman
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80197568
Record name Harman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Harman
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035196
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

486-84-0
Record name Harman
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Harman
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Harman
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54439
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Harman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Harman
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HARMAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82D6J0535P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Harman
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035196
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

237 - 238 °C
Record name Harman
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035196
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Harmane
Reactant of Route 2
Harmane
Reactant of Route 3
Reactant of Route 3
Harmane
Reactant of Route 4
Reactant of Route 4
Harmane
Reactant of Route 5
Reactant of Route 5
Harmane
Reactant of Route 6
Harmane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.